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Compound of Interest

Compound Name: 5-Bromo-2-methylindole

Cat. No.: B089619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methylindole (CAS No: 1075-34-9), a key heterocyclic compound with applications

in medicinal chemistry and materials science. This document collates available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate

compound identification, purity assessment, and structural elucidation. Detailed experimental

protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Bromo-2-
methylindole.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.23 s - N-H

7.56 s - H-4

7.21 d 8.7 H-7

7.07-7.09 m - H-6

6.11 s - H-3

2.38 s - -CH₃

Solvent: CDCl₃,

Frequency: 300

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for 5-Bromo-2-methylindole was not available in the reviewed

literature. However, for comparative purposes, the data for its isomer, 5-Bromo-3-methyl-1H-

indole, is presented below. The chemical shifts are reported in ppm relative to a standard

reference.
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Chemical Shift (δ) ppm (for 5-Bromo-3-methyl-1H-indole)

134.96

130.22

124.76

122.95

121.64

112.50

111.60

9.64

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data
Technique Ion m/z

LC-MS [M+H]⁺ 211.0[1]

Predicted MS [M+H]⁺ 209.99129

Predicted MS [M+Na]⁺ 231.97323

Predicted MS [M-H]⁻ 207.97673

Predicted MS [M]⁺ 208.98346

Table 4: Infrared (IR) Spectroscopy Data
Experimental IR data for 5-Bromo-2-methylindole was not found in the surveyed literature.

However, the expected characteristic absorption bands based on its functional groups are

listed below.
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (indole) 3400-3300

C-H Stretch (aromatic) 3100-3000

C-H Stretch (aliphatic, -CH₃) 2960-2850

C=C Stretch (aromatic) 1620-1450

C-N Stretch 1350-1250

C-Br Stretch 680-515

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility.

The following are generalized protocols applicable to the characterization of 5-Bromo-2-
methylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-methylindole is dissolved in

about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.
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¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify

the spectrum.

Spectral Width: A wider spectral width of about 200-240 ppm is required.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Acquisition:

Spectral Range: The spectrum is typically recorded in the mid-infrared range of 4000-400

cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is

recorded and subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent

compatible with the ionization technique (e.g., methanol or acetonitrile for LC-MS).

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI) is used.

Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge

ratios (m/z) of the resulting ions are measured.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the compound and to study its fragmentation patterns, which can provide structural

information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-2-methylindole.
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Caption: General workflow for the spectroscopic analysis of 5-Bromo-2-methylindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methylindole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089619#spectroscopic-data-of-5-bromo-2-
methylindole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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